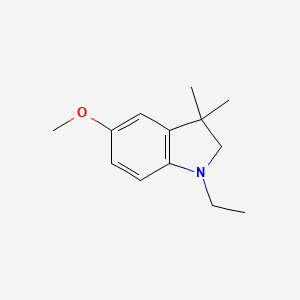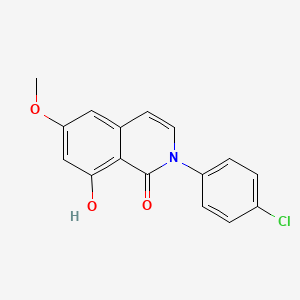
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a methoxy group attached to the isoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2-amino-5-methoxybenzoic acid in the presence of a suitable catalyst can lead to the formation of the desired isoquinoline derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the recovery and reuse of solvents and catalysts are crucial for sustainable industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce a dihydroisoquinoline derivative.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)quinoline: Similar in structure but lacks the hydroxy and methoxy groups.
8-Hydroxyquinoline: Contains a hydroxy group but lacks the chlorophenyl and methoxy groups.
6-Methoxyisoquinoline: Contains a methoxy group but lacks the chlorophenyl and hydroxy groups.
Uniqueness
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its potential for receptor binding, while the hydroxy and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
Eigenschaften
Molekularformel |
C16H12ClNO3 |
|---|---|
Molekulargewicht |
301.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1-one |
InChI |
InChI=1S/C16H12ClNO3/c1-21-13-8-10-6-7-18(12-4-2-11(17)3-5-12)16(20)15(10)14(19)9-13/h2-9,19H,1H3 |
InChI-Schlüssel |
KBYFNTALAUTXEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=CN(C2=O)C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


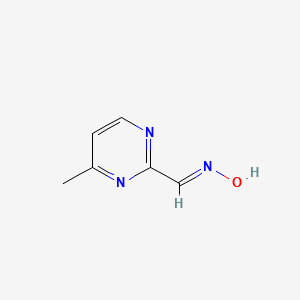


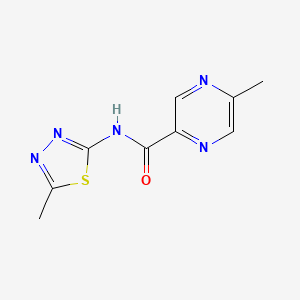

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13103654.png)
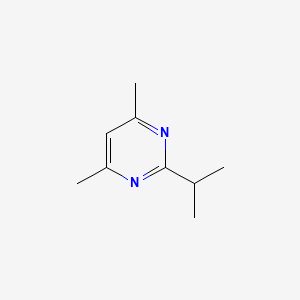
![2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103661.png)


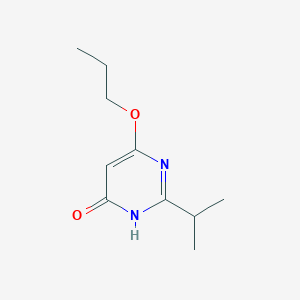
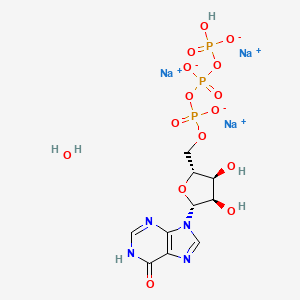
![(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B13103692.png)
